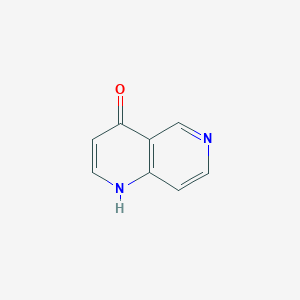

1,6-Naphthyridin-4-OL

Description

BenchChem offers high-quality 1,6-Naphthyridin-4-OL suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,6-Naphthyridin-4-OL including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1H-1,6-naphthyridin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O/c11-8-2-4-10-7-1-3-9-5-6(7)8/h1-5H,(H,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFLDCLHOLPDVCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=C(C1=O)C=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72754-01-9 |

Source

|

| Record name | 1,4-dihydro-1,6-naphthyridin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Whitepaper: Physicochemical Profiling of 1,6-Naphthyridin-4-ol

The following technical guide details the physicochemical properties, structural dynamics, and experimental characterization of 1,6-Naphthyridin-4-ol.

Core Scaffold Analysis for Drug Discovery Applications

Executive Summary

1,6-Naphthyridin-4-ol (CAS: 5268-38-2) is a bicyclic nitrogenous heterocycle serving as a critical pharmacophore in medicinal chemistry.[1] Structurally distinct from its quinoline analogues due to the presence of a second nitrogen atom in the distal ring, this scaffold exhibits unique electronic properties that are exploited in the design of kinase inhibitors (e.g., c-Met, PDE5) and antibacterial agents.

This guide addresses the compound's most defining feature—its prototropic tautomerism —and provides a rigorous framework for its physicochemical characterization, solubility profiling, and handling in high-throughput screening (HTS) environments.

Molecular Identity & Structural Dynamics

The nomenclature "1,6-Naphthyridin-4-ol" is chemically ambiguous without defining the medium.[1] In the solid state and polar solvents, the compound exists predominantly as the 1,6-naphthyridin-4(1H)-one tautomer.[1] This keto-enol equilibrium dictates its hydrogen bonding capability, membrane permeability (LogD), and receptor binding affinity.[1]

Tautomeric Equilibrium

The proton transfer occurs between the hydroxyl oxygen at C4 and the ring nitrogen at N1. The stability of the "one" form (keto) is driven by the amidic resonance stabilization, despite the apparent loss of aromaticity in the pyridine ring.

Figure 1: Tautomeric and ionization landscape of 1,6-Naphthyridin-4-ol.[1] The equilibrium heavily favors the keto form in physiological conditions.

Physicochemical Profile

The following data synthesizes experimental values and high-confidence predictions for the core scaffold.

| Property | Value / Range | Technical Note |

| CAS Number | 5268-38-2 | Often listed as the "4-ol" but supplied as the "one".[1] |

| Molecular Formula | C₈H₆N₂O | MW: 146.15 g/mol |

| Physical State | Solid (Powder) | High melting point (>250°C) due to intermolecular H-bonding networks typical of pyridones.[1] |

| pKa (Basic) | ~3.8 (N6) | Protonation occurs at the distal pyridine nitrogen (N6), not the amide-like N1. |

| pKa (Acidic) | ~10.5 - 11.0 | Deprotonation of the N1-H (lactam) moiety.[1] |

| LogP (Neutral) | 0.5 – 0.9 | Significantly lower than naphthalene due to polarity of the amide/lactam functionality. |

| TPSA | ~45 Ų | Favorable for cell permeability; dominated by the amide/pyridine nitrogens. |

| Solubility (Water) | Low (< 1 mg/mL) | Poor solubility at neutral pH due to strong crystal lattice energy (π-stacking + H-bonds).[1] |

| Solubility (DMSO) | High (> 50 mM) | Recommended solvent for stock solution preparation.[1] |

Spectroscopic Characterization

Correct identification of the tautomer requires specific spectroscopic markers.

-

UV-Vis Spectroscopy:

-

1H NMR (DMSO-d6):

-

Amide Proton: A broad singlet typically appearing downfield (δ 11.0–12.5 ppm) confirms the presence of the NH (keto) form.

-

Ring Protons: The C2-H and C3-H protons show characteristic coupling constants (J ~ 7 Hz) distinct from the fully aromatic pyridine pattern of the enol form.

-

Experimental Protocols

To ensure data integrity in drug development pipelines, the following self-validating protocols are recommended.

Protocol: Potentiometric pKa Determination

Objective: Accurately determine the ionization constants to predict solubility at physiological pH.

Reagents:

-

0.1 M HCl and 0.1 M NaOH (standardized).[1]

-

Ionic Strength Adjuster: 0.15 M KCl.[1]

-

Solvent: Water (degassed, CO2-free).[1] Note: If solubility is <0.1 mg/mL, use Methanol/Water cosolvent extrapolation.

Workflow:

-

Calibration: Calibrate the electrode using pH 1.68, 4.01, 7.00, and 10.01 buffers. Slope efficiency must be >98%.[1]

-

Sample Prep: Dissolve 2-3 mg of compound in minimal MeOH (if needed) and make up to 20 mL with 0.15 M KCl.

-

Titration:

-

Data Analysis: Use the Bjerrum difference plot method.[1]

-

Validation Check: The curve must show two inflection points corresponding to N6 protonation (acidic region) and N1 deprotonation (basic region).

-

Protocol: Kinetic Solubility Profiling (DMSO Stock)

Objective: Assess the compound's precipitation risk during biological assays.[2]

Workflow:

-

Stock Prep: Prepare a 10 mM stock solution in anhydrous DMSO.

-

QC Step: Verify complete dissolution via visual inspection or light scattering.[1]

-

-

Dilution: Spatially dilute the stock into phosphate-buffered saline (PBS, pH 7.4) to final concentrations of 1, 10, 50, and 100 µM (Final DMSO < 1%).

-

Incubation: Shake at 25°C for 24 hours.

-

Filtration: Filter using a 0.45 µm PVDF filter plate to remove precipitates.

-

Quantification: Analyze filtrate via HPLC-UV (254 nm).

-

Calculation: Solubility = (Area_filtrate / Area_standard) × Concentration_standard.[1]

-

Figure 2: Kinetic solubility profiling workflow for HTS validation.

Applications in Drug Discovery

The 1,6-naphthyridin-4-one scaffold is a "privileged structure" in medicinal chemistry.[1][3]

-

Kinase Inhibition: The donor-acceptor motif (NH-CO) mimics the adenosine ring of ATP, allowing it to form bidentate hydrogen bonds with the hinge region of kinases (e.g., c-Met, VEGFR).[1]

-

Fragment-Based Design: Its low molecular weight (<150 Da) and defined vector geometry make it an ideal starting fragment.[1]

-

Fluorescence: Derivatives often exhibit fluorescence, useful for designing trackable chemical probes.[1]

References

-

PubChem Compound Summary . 1,6-Naphthyridin-4-ol (CID 79997).[1] National Center for Biotechnology Information.[1] [Link][1]

-

Journal of Medicinal Chemistry . Tautomerism in Drug Discovery: 1,6-Naphthyridin-2(1H)-ones and related scaffolds. (General reference to scaffold utility in kinase inhibitors). [Link]

Sources

Spectroscopic Elucidation of 1,6-Naphthyridin-4-ol: A Comprehensive Guide to NMR, IR, and MS Analysis

Executive Summary

The 1,6-naphthyridine scaffold is a privileged pharmacophore in modern medicinal chemistry, heavily utilized in the development of kinase inhibitors and phosphodiesterase (e.g., PDE10A) antagonists[1][2]. Among its derivatives, 1,6-naphthyridin-4-ol presents a unique analytical challenge due to its complex electronic structure and its propensity to undergo lactam-lactim tautomerism (4-hydroxy-1,6-naphthyridine

As a Senior Application Scientist, I have designed this whitepaper to move beyond basic spectral assignments. Here, we will dissect the causality behind the spectroscopic behavior of 1,6-naphthyridin-4-ol, providing researchers with self-validating workflows for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) to ensure absolute structural certainty.

The Causality of Tautomerism in Spectral Signatures

The fundamental driver of 1,6-naphthyridin-4-ol's spectroscopic variability is the dynamic equilibrium between its hydroxyl (lactim) and oxo (lactam) forms. The two nitrogen atoms (N1 and N6) exert strong electron-withdrawing effects across the fused bicyclic system.

When analyzing this compound, the choice of matrix—whether a deuterated solvent for NMR, a solid-state pellet for IR, or an ionization source for MS—directly dictates the dominant tautomer observed. For instance, highly polar, hydrogen-bond-accepting solvents like DMSO-d6 thermodynamically stabilize the highly polar lactam form. Conversely, non-polar environments or gas-phase conditions may shift the equilibrium toward the lactim form. Understanding this causality is the cornerstone of accurate spectral interpretation[3][4].

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for mapping the electron density of the naphthyridine core. The electron-deficient nature of the pyrimidine and pyridine fused rings results in highly deshielded protons, particularly at the C2, C5, and C7 positions[5].

Quantitative Data: Chemical Shifts

The following table synthesizes the expected

Table 1: Representative

| Position | Multiplicity | Mechanistic Assignment Notes | |||

| N-H / O-H | 11.50 – 12.20 | br s | - | - | Broadness indicates exchange rate; >11 ppm confirms lactam N-H. |

| C-2 | 8.80 – 9.10 | d | ~5.0 - 6.0 | 150.0 – 152.0 | Highly deshielded by adjacent N1 atom. |

| C-3 | 6.40 – 7.10 | d | ~5.0 - 6.0 | 108.0 – 110.0 | Shielded by resonance from the C4 heteroatom. |

| C-4 | - | - | - | 170.0 – 175.0 | Carbonyl carbon of the lactam tautomer. |

| C-5 | 9.20 – 9.50 | s | - | 142.0 – 145.0 | Isolated proton between N6 and bridgehead; highly deshielded. |

| C-7 | 8.50 – 8.80 | d | ~5.5 - 6.5 | 147.0 – 149.0 | Alpha to N6; strong inductive withdrawal. |

| C-8 | 7.50 – 7.90 | d | ~5.5 - 6.5 | 115.0 – 118.0 | Beta to N6; standard aromatic region. |

Protocol 1: High-Resolution NMR Acquisition for Tautomeric Resolution

To prevent spectral ambiguity caused by intermediate tautomeric exchange rates, follow this self-validating protocol:

-

Sample Preparation: Dissolve 15 mg of 1,6-naphthyridin-4-ol in 0.6 mL of anhydrous DMSO-d6. Causality: Traces of water will catalyze rapid proton exchange, broadening the N-H/O-H signal and collapsing scalar couplings.

-

Temperature Calibration: Set the probe temperature strictly to 298 K.

-

Validation Checkpoint: Run a preliminary 1-scan

experiment. Check the residual water peak (~3.33 ppm). If the water peak integral is larger than a single aromatic proton, discard the sample, dry the compound under vacuum, and prepare again. A sharp N-H peak at ~11.8 ppm validates that the system is locked in the lactam form. -

Acquisition: Acquire the

spectrum with 16 scans and a relaxation delay (D1) of 2 seconds. For

Infrared (IR) Spectroscopy

While NMR provides solution-state dynamics, FT-IR spectroscopy is critical for determining the solid-state tautomeric preference. The hydrogen-bonding network in the crystal lattice heavily influences the vibrational modes[6].

Table 2: Key FT-IR Vibrational Frequencies (Solid-State ATR/KBr)

| Wavenumber (cm | Vibration Mode | Intensity | Diagnostic Significance |

| 3100 – 3200 | N-H stretch | Broad, Med | Confirms the presence of the lactam tautomer in the solid state. |

| 1650 – 1680 | C=O stretch | Sharp, Strong | The definitive marker of the lactam carbonyl. |

| 1610 – 1630 | C=N stretch | Sharp, Strong | Characteristic of the naphthyridine ring system. |

| 1500 – 1580 | C=C aromatic | Multiple, Med | Heteroaromatic core skeletal vibrations. |

Analytical Insight: If the compound is crystallized from a non-polar solvent, you may observe a shift in the IR spectrum where the C=O band diminishes and a broad O-H stretch (3300–3500 cm

Mass Spectrometry (MS) and Fragmentation Mechanics

High-Resolution Mass Spectrometry (HRMS) coupled with Electrospray Ionization (ESI) provides exact mass confirmation. The fragmentation pathway of 1,6-naphthyridin-4-ol under Collision-Induced Dissociation (CID) is a direct reflection of its tautomeric state during ionization[2][4].

Fragmentation Causality

When subjected to CID, the lactam form preferentially ejects carbon monoxide (CO, -28 Da) due to the relative weakness of the cyclic amide bonds compared to the aromatic ring. Conversely, the lactim form, or the nitrogen-containing rings themselves, will often expel hydrogen cyanide (HCN, -27 Da). Tracking these neutral losses allows the analyst to reconstruct the gas-phase structure.

Fig 1. ESI-MS fragmentation pathways of 1,6-naphthyridin-4-ol highlighting tautomeric effects.

Protocol 2: LC-HRMS Analysis for Fragmentation Mapping

-

Sample Preparation: Dilute the sample to 1 µg/mL in a 50:50 mixture of LC-MS grade Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures robust protonation to the

state without forming complex sodium/potassium adducts. -

Source Parameters: Set the ESI capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

-

Validation Checkpoint: Inject a blank followed by a tuning standard (e.g., reserpine). Verify that the mass accuracy is within < 5 ppm. If the 1,6-naphthyridin-4-ol spectrum shows excessive in-source fragmentation (a high abundance of m/z 119.05 before the collision cell), lower the cone voltage by 10V increments until the

base peak is restored. -

MS/MS Acquisition: Apply a collision energy ramp from 15 eV to 35 eV using argon as the collision gas to capture the full transition from

to the m/z 92.04 pyridine core.

Integrated Analytical Workflow

To establish absolute trustworthiness in the characterization of 1,6-naphthyridine derivatives, these modalities must not be used in isolation. They form a self-validating triad.

Fig 2. Integrated multi-modal spectroscopic workflow for 1,6-naphthyridine derivatives.

References

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates The Journal of Organic Chemistry - ACS Publications[Link]

-

Discovery of 4-hydroxy-1,6-naphthyridine-3-carbonitrile derivatives as novel PDE10A inhibitors Bioorganic & Medicinal Chemistry Letters (via ResearchGate)[Link]

-

Synthesis, Characterization And Biological Studies of 1,6-Naphthyridine Derivatives SciSpace[Link]

-

Synthesis of novel 1,6-naphthyridines, pyrano[3,2-c]pyridines and pyrido[4,3-d]pyrimidines derived from 2,2,6,6-tetramethylpiperidin-4-one Der Pharma Chemica[Link]

-

Combinatorial Synthesis of Fused Tetracyclic Heterocycles Containing [1,6]Naphthyridine Derivatives under Catalyst Free Conditions ACS Publications[Link]

Sources

Crystallographic Fundamentals and Tautomerism

Crystallographic Profiling and Structural Activity Relationship of the 1,6-Naphthyridin-4-ol Scaffold in Rational Drug Design

Introduction The 1,6-naphthyridine family represents a class of privileged nitrogen-containing heterocyclic scaffolds widely utilized in medicinal chemistry. Specifically, 1,6-naphthyridin-4-ol and its tautomeric counterpart, 1,6-naphthyridin-4(1H)-one, serve as foundational pharmacophores for a diverse array of highly selective enzyme inhibitors, including Janus kinases (JAK), cyclin-dependent kinases (CDK8/19), phosphodiesterase 5 (PDE5), and Poly(ADP-ribose) polymerase-1 (PARP-1)[1]. This technical guide provides an in-depth analysis of the crystallographic properties of this core, detailing the causality behind its structural behaviors and offering a self-validating protocol for its X-ray crystallographic characterization.

A defining feature of 1,6-naphthyridin-4-ol is its ability to exist in a tautomeric equilibrium with 1,6-naphthyridin-4(1H)-one. In the solid state, the stabilization of one tautomer over the other is heavily dictated by the intermolecular hydrogen-bonding network and the dielectric constant of the crystallization solvent.

Single-crystal X-ray diffraction (SCXRD) of substituted 1,6-naphthyridin-4-ol derivatives frequently reveals a preference for the monoclinic crystal system, specifically the P2₁/n space group[2]. This space group is highly favored by planar aromatic systems because it allows for efficient π-π stacking and minimizes void space within the unit cell, leading to a thermodynamically stable lattice.

Quantitative Data: Crystallographic Parameters Table 1 summarizes the definitive unit cell parameters for a representative 5,7-dichloro-1,6-naphthyridin-4-ol derived JAK kinase inhibitor (Crystalline Form I)[2].

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a-axis | 8.8240(10) Å |

| b-axis | 22.4866(3) Å |

| c-axis | 10.2464(2) Å |

| α, γ angles | 90° |

| β angle | 93.2360(10)° |

| Volume | 2029.87(5) ų |

| Calculated Density | 1.317 g/cm³ |

| Molecules/Unit Cell (Z) | 4 |

Structural Activity Relationship (SAR) and Target Binding

The utility of the 1,6-naphthyridine core in drug development stems from its precise spatial arrangement of hydrogen bond acceptors and donors. Crystallographic studies of these compounds bound to target proteins provide unambiguous insights into their mechanism of action.

For instance, in the development of CDK8/19 inhibitors, X-ray crystal structures (e.g., PDB: 5I5Z) demonstrate that the N-6 nitrogen of the 1,6-naphthyridine scaffold acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of the hinge residue Ala100[3]. Conversely, the N-1 nitrogen typically remains solvent-exposed, allowing medicinal chemists to introduce solubilizing groups without disrupting target affinity.

Target Binding Affinities and Mechanisms

| Target Enzyme | Scaffold Application | Key Structural Interaction | Reference |

|---|---|---|---|

| JAK Kinase | 1,6-naphthyridin-4-ol derivatives | H-bonding via N-heteroatoms in the ATP-binding pocket | [2] |

| CDK8/19 | 2,8-disubstituted-1,6-naphthyridines | N-6 nitrogen interacts with the backbone NH of hinge residue Ala100 | [3] |

| PDE5 | 1,6-naphthyridin-4-one derivatives | Core π-stacking and solvent-exposed N1 substitutions | [1] |

| PARP-1 | Tetrahydro-benzo[c]-naphthyridin-6-ones | DNA repair inhibition enhanced by partial ring saturation |[1] |

Structural activity relationship and binding logic of the 1,6-Naphthyridine scaffold.

Experimental Protocol: Self-Validating Crystallization and X-Ray Diffraction Workflow

To unambiguously determine the 3D conformation and tautomeric state of a novel 1,6-naphthyridin-4-ol derivative, a rigorous, self-validating crystallographic workflow is required.

Step 1: Purity Verification & Solvent Screening

-

Action: Synthesize the 1,6-naphthyridin-4-ol core and verify >99% purity via LC-MS. Screen a matrix of solvents (e.g., toluene, ethanol, ethyl acetate) to identify conditions that yield single crystals rather than microcrystalline powders.

-

Causality: Chemical impurities disrupt the periodic lattice, leading to twinning, structural disorder, or amorphous precipitation. The choice of solvent directly dictates the hydrogen-bonding network formed during nucleation, which can selectively crystallize either the 4-ol or 4(1H)-one tautomer.

Step 2: Vapor Diffusion Crystallization

-

Action: Set up a hanging-drop vapor diffusion plate. Mix 1 µL of the compound solution (10 mg/mL in the chosen solvent) with 1 µL of the reservoir solution. Seal the chamber and incubate at a stable 20°C.

-

Causality: Vapor diffusion ensures a slow, controlled kinetic approach to supersaturation. This slow rate is essential for the formation of a highly ordered, defect-free crystal lattice (such as the P2₁/n monoclinic system)[2].

Step 3: Cryoprotection and Data Collection

-

Action: Harvest a single crystal (approx. 0.1 x 0.1 x 0.2 mm) using a nylon loop. Briefly soak the crystal in a cryoprotectant (e.g., 20% glycerol in mother liquor) and flash-cool in a liquid nitrogen stream (100 K). Mount on a diffractometer and collect X-ray diffraction data.

-

Causality: Flash-cooling prevents the formation of crystalline ice, which would otherwise produce background diffraction rings and physically damage the sample lattice. Collecting data at 100 K reduces the thermal vibration (B-factors) of the atoms, significantly improving the resolution of the electron density map.

Step 4: Phase Resolution and Refinement (Self-Validation)

-

Action: Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F² (e.g., SHELXL).

-

Causality & Validation: This protocol acts as a self-validating system through the calculation of the crystallographic R-factors. An

< 5% confirms that the atomic model accurately represents the experimental diffraction data. Furthermore, a CheckCIF analysis must be executed to ensure no missing symmetry elements exist and to validate the assignment of the mobile proton in the electron density difference map—definitively confirming whether the molecule crystallized as the 4-ol or 4(1H)-one tautomer.

Workflow for crystallographic isolation and tautomeric validation of 1,6-Naphthyridin-4-ol.

References

- Source: google.

- Title: 5-Amino-1-butyl-1,6-naphthyridin-4(1H)

- Source: acs.

Sources

Discovery and isolation of 1,6-Naphthyridine alkaloids

Whitepaper: Discovery, Isolation, and Mechanistic Profiling of 1,6-Naphthyridine Alkaloids

Executive Summary

1,6-Naphthyridine alkaloids represent a structurally privileged class of nitrogenous heterocycles characterized by a fused two-pyridine ring system. Predominantly isolated from marine sponges (e.g., Aaptos spp.) and select terrestrial plants (e.g., Sophora alopecuroides), these compounds exhibit profound pharmacological diversity, acting as potent cytotoxic, antiviral, and anti-inflammatory agents 1. This technical guide provides a comprehensive framework for the discovery, extraction, and structural validation of 1,6-naphthyridine natural products, bridging fundamental pharmacognosy with advanced downstream drug development workflows.

Structural Taxonomy & Biological Significance

The 1,6-naphthyridine scaffold serves as a robust pharmacophore. The most prominent natural derivatives are the aaptamines—a family of 1H-benzo[de][1,6]naphthyridines. Variations in their methoxy and hydroxy substitution patterns dramatically alter their target affinity and cytotoxicity. For instance, isoaaptamine acts as a potent apoptosis inducer in breast cancer models, while dimeric forms like the alopecuroides derived from terrestrial flora exhibit targeted immunosuppressive and anti-inflammatory functions 1.

Natural Sources and Quantitative Yields

The isolation of these alkaloids requires targeted sourcing. The table below summarizes the primary biological sources, key isolated compounds, and their benchmarked pharmacological potencies.

Table 1: Natural Sources and Biological Potency of 1,6-Naphthyridine Alkaloids

| Compound | Source Organism | Biological Activity | Potency / IC50 |

| Aaptamine | Aaptos aaptos (Marine) | Cytotoxic (Lung/Cervical Cancer) | 10.47 – 15.03 μg/mL |

| Isoaaptamine | Aaptos sp. (Marine) | Cytotoxic (Breast Cancer T-47D) | 30.13 µM |

| Demethyl(oxy)aaptamine | Aaptos sp. (Marine) | Cytotoxic (Breast Cancer MCF-7) | 23.11 µM |

| Suberitines (A & C) | Aaptos suberitoides (Marine) | Cytotoxic (Leukemia P388) | 1.8 – 3.5 μM |

| 1,3-dioxolo[4,5-d]benzo[de][1,6]naphthyridine | Aaptos aaptos (Marine) | Cytotoxic (Adult T-cell leukemia) | 0.29 µM |

| Alopecuroides B & C | Sophora alopecuroides (Plant) | Anti-inflammatory (RAW 264.7) | ~50% reduction in TNF-α |

(Data synthesized from in vitro assays detailed in 1 and 2)

Core Isolation Workflow & Methodologies

The extraction of 1,6-naphthyridines relies on exploiting the differential solubility and pKa of the fused nitrogenous rings. The following workflow outlines a self-validating protocol for isolating these alkaloids from crude marine biomass.

Workflow for the extraction and isolation of 1,6-naphthyridine alkaloids.

Step-by-Step Methodology: Isolation of Aaptamine-Class Alkaloids

Step 1: Biomass Preparation & Lysis

-

Procedure: Lyophilize the freshly collected marine sponge tissue. Macerate the dried biomass and extract exhaustively with 100% Methanol (MeOH) under sonication for 3 cycles of 1 hour each.

-

Causality: Lyophilization halts the enzymatic degradation of secondary metabolites. MeOH acts as a universal polar solvent, penetrating the cellular matrix to solubilize both the free-base and naturally occurring salt forms of the alkaloids 3.

Step 2: Acid-Base Partitioning (Alkaloid Enrichment)

-

Procedure: Evaporate the MeOH extract under reduced pressure. Resuspend the crude residue in 1M HCl (pH ~2) and partition against Ethyl Acetate (EtOAc). Discard the EtOAc layer. Adjust the aqueous layer to pH 10 using NH₄OH, then extract with Dichloromethane (DCM).

-

Causality: The naphthyridine nitrogens protonate in acidic media, forming water-soluble salts, allowing non-basic lipophilic contaminants (fats, sterols) to be washed away in EtOAc. Subsequent alkalinization deprotonates the nitrogens, regenerating the lipophilic free base, which selectively migrates into the DCM phase 3.

-

Validation Checkpoint: Spot the DCM organic layer on a Thin Layer Chromatography (TLC) plate and spray with Dragendorff's reagent. An immediate orange-red precipitate confirms the successful enrichment of alkaloid free bases, validating the pH-driven partitioning step.

Step 3: Primary Fractionation (Silica Gel Column Chromatography)

-

Procedure: Load the concentrated DCM extract onto a normal-phase silica gel column. Elute using a step gradient of Chloroform/Methanol (from 100:0 to 80:20 v/v).

-

Causality: 1,6-naphthyridines exhibit varying degrees of polarity based on their methoxy/hydroxy substitutions. A gradual increase in mobile-phase polarity sequentially displaces the alkaloids from the polar silica stationary phase.

Step 4: High-Performance Liquid Chromatography (HPLC) Purification

-

Procedure: Subject the alkaloid-rich fractions to reverse-phase HPLC (C18 column) using an Acetonitrile/Water gradient supplemented with 0.1% Trifluoroacetic acid (TFA).

-

Causality: TFA acts as an ion-pairing agent. It suppresses the ionization of residual silanols on the column and pairs with the basic naphthyridine nitrogens, sharpening chromatographic peaks and resolving closely related structural analogs (e.g., isoaaptamine vs. demethyl(oxy)aaptamine).

-

Validation Checkpoint: Perform continuous diode-array detection (DAD) monitoring. The characteristic UV absorption spectra of benzo[de][1,6]naphthyridines (λmax ~230, 255, and 380 nm) must be confirmed. Peak purity analysis ensures the isolated fraction is devoid of co-eluting contaminants prior to structural elucidation.

Mechanistic Pharmacology: Apoptotic Pathways

Understanding the mechanism of action is critical for advancing these natural products into lead optimization. Isoaaptamine, a prominent 1,6-naphthyridine, exhibits profound short-term and long-term antiproliferative properties. Its cytotoxicity is driven by the disruption of mitochondrial function and the over-generation of reactive oxygen species (ROS). Crucially, isoaaptamine inhibits the expression of XIAP (X-linked inhibitor of apoptosis protein). The suppression of XIAP removes the biological brake on executioner Caspases 3 and 7, catalyzing the cleavage of PARP (Poly ADP-ribose polymerase) and committing the cell to apoptosis 1.

Apoptotic signaling pathway induced by isoaaptamine in cancer cell lines.

Structural Validation Protocols

The final confirmation of the 1,6-naphthyridine core relies on advanced spectroscopic techniques.

-

HR-ESI-MS (High-Resolution Electrospray Ionization Mass Spectrometry): Utilized to establish the exact molecular formula. The presence of even-numbered molecular weights follows the Nitrogen Rule for the two nitrogens in the naphthyridine core, confirming the target alkaloid nature.

-

2D NMR (HMBC & COSY): Heteronuclear Multiple Bond Correlation (HMBC) is the definitive tool for assigning the fused tricyclic system. Key ³J_CH correlations from the methoxy protons to the aromatic carbons precisely map the substitution pattern on the benzo[de][1,6]naphthyridine skeleton, distinguishing structural isomers like aaptamine from isoaaptamine 2.

References

- Source: nih.

- Source: benchchem.

- Source: researchgate.

Sources

Strategic Biological Screening of Novel 1,6-Naphthyridin-4-ol Derivatives: From Target Identification to Preclinical Validation

Executive Summary

The 1,6-naphthyridine scaffold represents a privileged pharmacophore in modern medicinal chemistry. Characterized by a fused bicyclic heteroaromatic ring system, derivatives such as 1,6-naphthyridin-4-ol possess unique electronic properties and hydrogen-bonding capabilities that make them highly effective at targeting the ATP-binding hinge regions of various kinases. Recent literature has demonstrated the broad pharmacological utility of these compounds, ranging from 1[1] to the inhibition of central nervous system targets like 2[2].

This technical guide outlines a rigorous, self-validating biological screening cascade designed for drug development professionals optimizing novel 1,6-naphthyridin-4-ol derivatives.

Mechanistic Rationale & Target Landscape

The structural geometry of 1,6-naphthyridin-4-ol derivatives allows them to act as potent, reversible, ATP-competitive inhibitors. The nitrogen atoms within the naphthyridine core serve as critical hydrogen bond acceptors, while the hydroxyl group at the 4-position (or its tautomeric ketone form) provides an additional vector for interacting with the kinase hinge region.

Key therapeutic applications currently driving the screening of these derivatives include:

-

Hepatocellular Carcinoma (HCC): Specific derivatives have been discovered as 3[3], blocking the aberrant FGF19/FGFR4 signaling pathway.

-

Inflammatory & Autoimmune Diseases: The scaffold has been extensively characterized in4[4].

Mechanism of Action: Kinase Inhibition by 1,6-Naphthyridin-4-ol Derivatives.

Primary Screening: High-Throughput Biochemical Assays

To triage synthesized libraries, primary screening must isolate the intrinsic binding affinity of the compound to the target enzyme without the confounding variables of cellular permeability.

Protocol 1: TR-FRET Biochemical Kinase Assay

Causality & Rationale: 1,6-Naphthyridines are highly conjugated, planar heterocycles that often exhibit intrinsic auto-fluorescence. Standard fluorescence intensity assays frequently yield false positives or negatives due to compound interference. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before measurement, allowing the short-lived auto-fluorescence of the small molecule to decay, thereby ensuring high data trustworthiness.

Step-by-Step Methodology:

-

Compound Dispensing: Use acoustic liquid handling (e.g., Echo 550) to dispense 1,6-naphthyridin-4-ol derivatives into 384-well low-volume plates. Causality: Acoustic dispensing eliminates tip-based carryover and standardizes DMSO concentrations to <1%, preventing solvent-induced enzyme denaturation.

-

Enzyme-Substrate Incubation: Add 5 µL of kinase buffer containing the recombinant target (e.g., GST-tagged JAK1 or FGFR4) and a GFP-tagged peptide substrate (e.g., STAT1 or FRS2 peptide).

-

Reaction Initiation: Add 5 µL of ATP at the exact

value for the specific kinase. Causality: Testing at the Michaelis constant ( -

Quenching & Detection: After 60 minutes, add 10 µL of TR-FRET dilution buffer containing EDTA (to chelate

and stop the reaction) and a Terbium (Tb)-labeled anti-phospho antibody. -

Readout: Excite at 340 nm. After a 100 µs delay, measure emission at 495 nm (Tb donor) and 520 nm (GFP acceptor). Calculate the 520/495 ratio to determine the

.

Validation & Quality Control: Include Staurosporine as a positive control and DMSO as a vehicle control. Calculate the Z'-factor for each plate; a Z' > 0.6 validates the assay's robustness and signal-to-background ratio, establishing a self-validating system.

Table 1: Representative Biochemical and Cellular Potency

| Compound ID | R4 Substitution | R8 Substitution | JAK1 | FGFR4 | Hep3B Viability |

| Naph-001 | -OH | -H | 45.2 | 120.5 | 5.20 |

| Naph-002 | -OH | -Br | 12.4 | 35.0 | 1.15 |

| Naph-003 | -NH-Aryl | -Br | >1000 | 4.2 | 0.08 |

Secondary Screening: Cellular Efficacy and Phenotypic Validation

Biochemical potency does not guarantee cellular efficacy due to membrane permeability barriers and intracellular ATP competition (intracellular ATP is in the millimolar range, whereas biochemical assays use micromolar ATP).

Biological Screening Triage Workflow for Naphthyridine Hit-to-Lead Optimization.

Protocol 2: Cell Viability and Target Engagement Workflow

Causality & Rationale: To prove that cell death is mechanistically driven by on-target kinase inhibition rather than off-target cytotoxicity, phenotypic viability assays must be strictly coupled with target engagement readouts (Western Blot).

Step-by-Step Methodology:

-

Cell Seeding: Seed Hep3B cells (an FGFR4-dependent HCC line) at 2,000 cells/well in 384-well plates. Incubate overnight at 37°C, 5%

. -

Compound Treatment: Treat cells with a 10-point dose-response titration of the naphthyridine derivatives. Incubate for 72 hours.

-

Viability Readout (CellTiter-Glo): Add CellTiter-Glo reagent to lyse cells and generate a luminescent signal proportional to the amount of ATP present (which correlates directly with the number of metabolically active cells).

-

Target Engagement (Western Blot): In a parallel 6-well plate setup, treat cells for 2 hours, lyse using RIPA buffer with protease/phosphatase inhibitors, and run SDS-PAGE. Probe membranes for p-FGFR4 (Tyr754) and total FGFR4.

Validation & Quality Control: Use a housekeeping protein (e.g., GAPDH) to normalize protein loading. The direct correlation between the loss of p-FGFR4 signal and the reduction in cellular viability self-validates the mechanism of action.

ADME & Toxicity Profiling (Safety & Selectivity)

A known liability of basic nitrogen-containing heterocycles is their propensity to coordinate with the heme iron of Cytochrome P450 enzymes, which can lead to severe drug-drug interactions (DDIs). Furthermore,5[5].

Protocol 3: Microsomal Stability and CYP Inhibition Assay

Causality & Rationale: Early identification of metabolic instability or CYP3A4/CYP2D6 inhibition allows chemists to modify the naphthyridine core (e.g., via steric shielding of the basic nitrogen) before advancing to expensive in vivo pharmacokinetic models.

Step-by-Step Methodology:

-

Incubation: Mix 1 µM of the test compound with Human Liver Microsomes (HLMs) at 0.5 mg/mL protein concentration in phosphate buffer (pH 7.4).

-

Initiation: Add an NADPH regenerating system to initiate phase I metabolism.

-

Quenching: At predetermined time points (0, 15, 30, and 60 minutes), extract 50 µL aliquots and quench the reaction in 150 µL of ice-cold acetonitrile containing an internal standard.

-

CYP Inhibition Phase: In a separate plate, incubate recombinant CYP3A4 with the test compound and a fluorogenic substrate (e.g., BFC). Measure fluorescence to determine the

of CYP inhibition. -

Analysis: Centrifuge the quenched plates and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance (

) and half-life (

Validation & Quality Control: Include Verapamil as a high-clearance control and Ketoconazole as a known CYP3A4 inhibitor. This internal benchmarking ensures the metabolic system is active and responsive, validating the assay's integrity.

Table 2: ADME and Toxicity Profiling Summary

| Compound ID | HLM | CYP3A4 | hERG Inhibition @ 10µM |

| Naph-001 | 15.0 | 2.5 | 45% (High Risk) |

| Naph-002 | 28.5 | 8.1 | 22% (Moderate Risk) |

| Naph-003 | 120.0 | >50.0 | <5% (Optimal) |

References

- Synthesis, Reactions, and Biological Activity of Benzo[h][1,6]naphthyridine Derivatives.ProQuest.

- 8-Bromo-1,6-naphthyridin-4-ol: Biological Activity.Smolecule.

- WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors.Google Patents.

- Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma.PubMed / J Med Chem.

- Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors.PMC / NIH.

Sources

- 1. Synthesis, Reactions, and Biological Activity of Benzo[<i>h</i>][1,6]naphthyridine Derivatives - ProQuest [proquest.com]

- 2. Synthesis of Novel Benzo[b][1,6]naphthyridine Derivatives and Investigation of Their Potential as Scaffolds of MAO Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 1,6-Naphthyridin-2(1 H)-one Derivatives as Novel, Potent, and Selective FGFR4 Inhibitors for the Treatment of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. WO2016191524A1 - Naphthyridine compounds as jak kinase inhibitors - Google Patents [patents.google.com]

- 5. Buy 8-Bromo-1,6-naphthyridin-4-ol [smolecule.com]

Exploring the Therapeutic Potential of the 1,6-Naphthyridine Scaffold: A Technical Guide to Structural Optimization and Target Validation

Executive Summary & Pharmacophore Rationale

The 1,6-naphthyridine scaffold—a fused heterocyclic system comprising two distinct pyridine rings—has emerged as a highly versatile and privileged pharmacophore in modern drug discovery[1]. Originally isolated from marine sponges of the genus Aaptos, naturally derived 1,6-naphthyridines exhibit a broad spectrum of biological activities[1].

From a structural biology perspective, the specific placement of nitrogen atoms at the 1 and 6 positions endows the molecule with unique electron-deficient properties and distinct hydrogen-bond acceptor vectors[1]. This structural geometry allows for precise interactions with the hinge regions of various kinase ATP-binding pockets, while simultaneously offering favorable physicochemical properties, such as enhanced aqueous solubility and metabolic stability, compared to traditional quinoline analogs[2].

Precision Oncology: Overcoming Kinase Resistance

The structural rigidity and modifiable periphery of the 1,6-naphthyridine core make it an ideal template for designing selective kinase inhibitors.

Overcoming RET Kinase Solvent-Front Mutations

The clinical efficacy of second-generation Rearranged during Transfection (RET) inhibitors, such as selpercatinib, is frequently compromised by acquired resistance driven by solvent-front mutations (e.g., RET G810R/S/C)[3]. Recent structural optimizations have yielded 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives capable of overcoming this resistance[3]. By strategically placing a pyrazole moiety at the C7 position, these compounds maintain critical hydrogen-bonding networks within the sterically hindered mutated ATP pocket. This achieves exceptional potency (IC50 of 5.7–8.3 nM) against G810R mutants while preserving an oral bioavailability of over 30%[3].

Fig 1. RET kinase signaling cascade and targeted inhibition by 1,6-naphthyridines.

c-Met Kinase Modulation

Dysregulation of the c-Met receptor tyrosine kinase is a known driver of oncogenesis. Incorporating a cyclic urea pharmacophore into the 1,6-naphthyridine framework—specifically by conformationally constraining the 7,8-positions—has led to the discovery of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one derivatives[4]. This tricyclic core is essential for retaining effective c-Met inhibition, as it perfectly mimics the spatial requirements of the kinase hinge region, yielding low micromolar to nanomolar inhibitory activity and suppressing TPR-Met phosphorylation in cellular models[4].

FGFR4 Selectivity in Hepatocellular Carcinoma (HCC)

Fibroblast growth factor receptor 4 (FGFR4) signaling is critical in HCC progression. 1,6-naphthyridin-2(1H)-one derivatives have been engineered to selectively target the specific Cys552 residue of the FGFR4 subtype[5]. The presence or absence of a C3-C4 double bond in the 1,6-naphthyridin-2(1H)-one structure dictates its biological trajectory; variants bearing a C3-C4 double bond primarily exhibit potent antitumor properties through high-affinity interactions[6].

Neuropharmacology: Acetylcholinesterase (AChE) Inhibition

Beyond oncology, the scaffold shows immense promise in neurodegenerative diseases. Highly functionalized hexahydro-1,6-naphthyridines have been synthesized as potent acetylcholinesterase (AChE) inhibitors for Alzheimer's disease[7]. Derivatives bearing ortho-methoxy substitutions on phenyl rings have demonstrated IC50 values as low as 2.12 μM, driven by optimal pi-pi stacking and hydrogen bonding within the AChE catalytic anionic site[7].

Quantitative Structure-Activity Relationship (QSAR) Profiling

To facilitate rapid comparison, the following table synthesizes the quantitative biological data of key 1,6-naphthyridine derivatives discussed in recent literature:

| Compound Class / Derivative | Primary Target | Disease Indication | Potency (IC50) | Key Structural Feature |

| 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridines | RET (G810R/S/C) | NSCLC / Thyroid Cancer | 5.7 – 8.3 nM | Pyrazole substitution at C7[3] |

| 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-ones | c-Met Kinase | Various Solid Tumors | 2.6 μM | Tricyclic cyclic urea core[4] |

| 1,6-naphthyridin-2(1H)-ones | FGFR4 | Hepatocellular Carcinoma | Low nM | C3-C4 double bond; targets Cys552[6],[5] |

| Hexahydro-1,6-naphthyridines | AChE | Alzheimer's Disease | 2.12 μM | Ortho-methoxy phenyl substitution[7] |

Validated Experimental Methodologies

As a Senior Application Scientist, ensuring reproducibility requires protocols that are inherently self-validating. Below are detailed, step-by-step methodologies for the synthesis and biological evaluation of 1,6-naphthyridines, emphasizing the causality behind each experimental choice.

Protocol A: Mechanochemical One-Pot Synthesis of Hexahydro-1,6-Naphthyridines

This protocol utilizes a green, multicomponent reaction strategy to construct the hexahydro-1,6-naphthyridine core efficiently[7].

-

Reactant Preparation: Combine 1 mmol of 3,5-bis[(E)-arylmethylidene]tetrahydro-4(1H)-pyridinone and 1 mmol of 2-cyanoacetamide in a semimicro boiling tube.

-

Causality: These specific precursors provide the necessary electrophilic and nucleophilic centers required for the cascade Knoevenagel condensation and subsequent Michael addition.

-

-

Catalytic Initiation: Add 5 mg of sodium ethoxide (NaOEt) dissolved in 200 μL of ethanol.

-

Causality: NaOEt acts as a strong base to deprotonate the active methylene group of 2-cyanoacetamide, initiating the nucleophilic attack. The minimal solvent volume ensures a highly concentrated reaction matrix.

-

-

Mechanochemical Activation: Grind the mixture thoroughly at ambient temperature for 6–10 minutes.

-

Causality: Mechanical grinding increases the kinetic energy and local concentration of the reactants, driving the reaction to completion rapidly without the need for bulk thermal heating (which could cause degradation).

-

-

Quenching & Self-Validating Isolation: Add 50 mL of distilled water to the reaction mixture. Monitor the immediate precipitation of the product. Filter, wash with water, and dry in vacuo.

-

Self-Validation Checkpoint: The addition of water serves a dual purpose: it quenches the reaction and selectively precipitates the hydrophobic 1,6-naphthyridine product. The dissolution of unreacted polar starting materials and the inorganic catalyst into the aqueous phase acts as an immediate, visual purification step. Purity is subsequently confirmed via Thin Layer Chromatography (TLC)[7].

-

Fig 2. Mechanochemical one-pot synthesis workflow for hexahydro-1,6-naphthyridines.

Protocol B: Luminescent Kinase Inhibition Assay (RET G810R)

To evaluate the efficacy of synthesized 1,6-naphthyridines against solvent-front mutations, an ADP-detection luminescent assay is utilized.

-

Enzyme Preparation: Dilute recombinant RET G810R kinase domain in an optimized assay buffer (e.g., HEPES pH 7.5, MgCl2, MnCl2, DTT).

-

Causality: Mn2+ and Mg2+ are critical divalent cations that coordinate ATP within the kinase active site, ensuring the enzyme is in its physiologically active conformation.

-

-

Compound Incubation: Dispense serial dilutions of the 1,6-naphthyridine derivative into a 96-well plate. Add the enzyme and incubate for 30 minutes at room temperature.

-

Causality: Pre-incubation allows for the establishment of binding equilibrium between the inhibitor and the kinase before the competitive substrate (ATP) is introduced.

-

-

Reaction Initiation: Add ultra-pure ATP (at the predetermined Km concentration) and the specific RET peptide substrate to initiate the reaction.

-

Causality: Running the assay at the ATP Km ensures that the assay is highly sensitive to competitive inhibitors binding at the ATP pocket, preventing artificially inflated IC50 values.

-

-

Luminescent Detection & Self-Validation: After 60 minutes, add an ADP-detection reagent (e.g., ADP-Glo) to terminate the kinase reaction and deplete unreacted ATP. Add the secondary detection reagent to convert ADP to ATP, which drives a luciferase reaction.

-

Self-Validation Checkpoint: Measuring the production of ADP rather than the depletion of ATP provides a positive luminescent signal that is directly proportional to kinase activity. This eliminates false positives caused by compounds that might nonspecifically quench fluorescence or precipitate ATP. The inclusion of selpercatinib as a reference control validates the dynamic range of the resistance model[3].

-

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Discovery of 7-(1-methyl-1H-pyrazol-4-yl)-1,6-naphthyridine derivatives as potent inhibitors of rearranged during transfection (RET) and RET solvent-front mutants for overcoming selpercatinib resistance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. 1,6-Naphthyridin-2(1H)-ones: Synthesis and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Expedient Synthesis, Acetylcholinesterase Inhibitory Activity, and Molecular Modeling Study of Highly Functionalized Hexahydro-1,6-naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

Unlocking the 1,6-Naphthyridin-4-ol Scaffold: Comprehensive Structure-Activity Relationship (SAR) and Synthetic Methodologies

Executive Summary

The 1,6-naphthyridine motif is a multivalent, privileged scaffold in medicinal chemistry, capable of presenting diverse bioactivities when properly substituted[1]. Among its derivatives, 1,6-naphthyridin-4-ol (and its tautomeric form, 1,6-naphthyridin-4(1H)-one) has emerged as a critical pharmacophore for developing potent kinase inhibitors (such as c-Met and VEGFR-2)[1][2] and antiviral agents targeting HIV-1 integrase[3].

This technical guide explores the structure-activity relationship (SAR) landscape of 1,6-naphthyridin-4-ol analogs. By analyzing the causality behind specific vectorial substitutions, detailing rapid synthetic methodologies via heteroaryl ditriflates[4], and outlining ADMET optimization strategies, this whitepaper provides a comprehensive framework for drug development professionals working with this chemotype.

Mechanistic Rationale & Pharmacophore Modeling

The pharmacological versatility of the 1,6-naphthyridin-4-ol core stems from its tautomeric equilibrium between the 4-ol (hydroxy) and 4(1H)-one (keto) forms. This dynamic state allows the scaffold to adapt its hydrogen bond donor/acceptor profile based on the microenvironment of the target protein's binding site.

-

Kinase Hinge Binding: In the context of receptor tyrosine kinases like c-Met and VEGFR-2, the nitrogen atoms of the naphthyridine ring and the C4-oxygen act as critical hydrogen bond acceptors/donors, anchoring the molecule to the kinase hinge region[1][2].

-

Viral Integrase Inhibition: For HIV-1 integrase, the 4(1H)-one tautomer, particularly when paired with a C3-carboxylic acid or bioisostere, forms a potent metal-chelating triad. This motif coordinates with the Mg2+ ions in the integrase active site, effectively halting the strand transfer step of viral DNA integration[3].

Fig 1: Pharmacological divergence of the 1,6-naphthyridin-4-ol scaffold based on target.

Vectorial SAR Landscape: Tuning for Potency and Selectivity

A comprehensive SAR study of 1,6-naphthyridine derivatives reveals that precise vectorial diversification is required to optimize target affinity while minimizing off-target liabilities.

N-1 and C-2 Positions: Modulating Hydrophobic Contacts

Substitutions at the N-1 position significantly influence the lipophilicity and cellular permeability of the analogs. For instance, incorporating an N-1 alkyl substituent bearing a terminal free amino group is essential for retaining effective c-Met kinase inhibition[1]. The terminal amino group often engages in solvent-exposed electrostatic interactions, while the alkyl chain occupies adjacent hydrophobic pockets.

C-3 Position: Steric Bulk and Electronics

The C-3 position is highly sensitive to steric modifications. In the development of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met inhibitors, the introduction of a hydrophobic substituted benzyl group at the N-3 position (analogous to the C-3 vector in the parent naphthyridine) was found to be critical for anchoring the molecule within the deep hydrophobic cleft of the kinase[1].

C-5, C-7, and C-8 Positions: Downstream Functionalization

The C-5 and C-7 positions are typically oriented toward the solvent-accessible regions of the binding site. Further introduction of a 4'-carboxamide phenoxy group at the C-5 position has been shown to significantly improve c-Met inhibitory potency[1]. Furthermore, SAR investigations into human cytomegalovirus (HCMV) inhibitors suggest that substitution at C-8, alongside an ortho-isopropoxy group, is highly desirable for antiviral efficacy[4].

Quantitative SAR Data Analysis

The following table summarizes the impact of specific vectorial modifications on c-Met kinase inhibitory activity, demonstrating the additive effect of optimizing multiple vectors simultaneously[1].

| Compound Chemotype | N-1 Substituent | N-3 / C-3 Substituent | C-5 Substituent | c-Met IC₅₀ (µM) | Mechanistic Rationale |

| Unsubstituted Core | Hydrogen | Hydrogen | Hydrogen | > 50.0 | Lacks necessary hydrophobic contacts for kinase cleft. |

| Intermediate 1 | Alkyl-NH₂ | Benzyl (Hydrophobic) | Hydrogen | ~ 15.0 | Benzyl group anchors into the hydrophobic pocket; terminal amine improves solubility[1]. |

| Optimized Analog (2t) | Alkyl-NH₂ | Benzyl (Hydrophobic) | 4'-carboxamide phenoxy | 2.6 | C-5 phenoxy group extends into the solvent front, maximizing van der Waals interactions[1]. |

ADMET Optimization: Mitigating hERG Toxicity

A common liability with nitrogen-containing heterocycles like 1,6-naphthyridines is the dose-dependent inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, which can lead to cardiotoxicity.

General strategies employed to reduce hERG inhibition directly applicable to the 1,6-naphthyridin-4(1H)-one scaffold include[3]:

-

pKa Attenuation: Attenuating the pKa of basic nitrogen centers reduces the likelihood of protonation at physiological pH. Since a protonated basic amine is a key interaction feature for hERG blockers, lowering the pKa significantly reduces binding affinity[3].

-

Lipophilicity Reduction: Adding polar functional groups (e.g., hydroxyls, amides) reduces overall lipophilicity (LogP) and decreases non-specific partitioning into the hERG channel pore[3].

-

Conformational Restriction: Intramolecular hydrogen bonds formed by newly introduced polar groups can alter the 3D conformation of the molecule, preventing the optimal geometric fit required for hERG blockade[3].

Synthetic Methodologies: The Heteroaryl Ditriflate Approach

Historically, accessing highly substituted 1,6-naphthyridines required multiple building blocks, limiting the rapid exploration of substitution vectors[4]. Recent advances have introduced a highly efficient method utilizing bench-stable 1,6-naphthyridine-5,7-ditriflates[4]. This approach allows for one-pot difunctionalization, bypassing traditional heterocyclic amide activation strategies[4].

Fig 2: Rapid synthesis of substituted 1,6-naphthyridines via heteroaryl ditriflates.

Experimental Protocol: Synthesis of 1,6-Naphthyridine-5,7-ditriflates

This protocol is designed as a self-validating system; analytical checkpoints are embedded to ensure mechanistic integrity.

Reagents: 1,6-naphthyridine-5,7-dione derivative, Trifluoromethanesulfonic anhydride (Tf₂O), Pyridine or Triethylamine (Et₃N), Dichloromethane (DCM).

Step-by-Step Methodology:

-

Preparation: Suspend the 1,6-naphthyridine-5,7-dione intermediate (1.0 equiv) in anhydrous DCM (0.1 M concentration) under an inert argon atmosphere.

-

Base Addition: Cool the suspension to 0 °C using an ice bath. Add anhydrous pyridine (3.0 equiv) dropwise. Causality: Pyridine acts as both an acid scavenger and a nucleophilic catalyst, activating the triflic anhydride.

-

Ditriflation: Slowly add Tf₂O (2.5 equiv) dropwise over 15 minutes to control the exothermic reaction. Allow the mixture to warm to room temperature and stir for 2 hours[4].

-

Self-Validation (In-Process Control): Monitor the reaction via LC-MS. The complete disappearance of the dione mass peak (M+H) and the emergence of the ditriflate mass peak confirms quantitative conversion. Do not proceed to quench until the mono-triflate intermediate is fully consumed.

-

Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification: Purify the crude residue via flash column chromatography (Hexanes/EtOAc gradient) to yield the bench-stable 1,6-naphthyridine-5,7-ditriflate[4].

-

Downstream Application: The resulting C7-triflate is now primed for regioselective palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination) to rapidly generate diverse drug-like products[4].

References

-

discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors Source: PubMed / Organic & Biomolecular Chemistry URL:[Link]

-

Insights into the structural features of anticancer 1,6-naphthyridines and pyridopyrimidines as VEGFR-2 inhibitors: 3D-QSAR studies Source: Journal of Applied Pharmaceutical Science URL:[Link]

-

Rapid Synthesis of Highly Substituted 1,6-Naphthyridines Via Heteroaryl Ditriflates Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

- 1. Investigation on the 1,6-naphthyridine motif: discovery and SAR study of 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one-based c-Met kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. japsonline.com [japsonline.com]

- 3. 5-Amino-1-butyl-1,6-naphthyridin-4(1H)-one | Research Chemical [benchchem.com]

- 4. pubs.acs.org [pubs.acs.org]

In Silico Modeling and Docking Studies of 1,6-Naphthyridin-4-ol Scaffolds

This technical guide details the computational evaluation of 1,6-Naphthyridin-4-ol , a privileged scaffold in medicinal chemistry known for its tautomeric versatility and kinase-inhibitory potential.

Executive Summary

The 1,6-naphthyridin-4-ol scaffold represents a critical chemotype in drug discovery, particularly for type I and type II kinase inhibitors and antimicrobial agents. Its structural uniqueness lies in its ability to tautomerize between the enol (4-ol) and keto (4-one) forms, allowing for dynamic hydrogen bonding patterns within active sites. This guide outlines a rigorous in silico workflow—from Density Functional Theory (DFT) optimization to molecular docking and ADMET profiling—to validate this scaffold against targets such as FGFR4 and HIV-1 Reverse Transcriptase .

Chemical Basis & Tautomeric Considerations

Before initiating docking, the electronic state of the ligand must be defined. 1,6-Naphthyridin-4-ol exists in equilibrium with 1,6-naphthyridin-4(1H)-one.

-

Enol Form (4-ol): Acts as both H-bond donor (hydroxyl) and acceptor (N1, N6).

-

Keto Form (4-one): The dominant tautomer in aqueous solution; the amide-like NH acts as a donor, while the carbonyl oxygen and N6 act as acceptors.

Critical Protocol: You must generate and dock both tautomers if the binding pocket environment (pH, hydrophobicity) is ambiguous. For kinase hinge binding, the keto form often mimics the adenine ring of ATP.

Computational Methodology

Ligand Preparation & DFT Optimization

Geometric accuracy dictates docking success. Standard force fields (MMFF94) often fail to capture the correct bond lengths of fused heterocyclic rings.

Protocol:

-

Structure Generation: Draw 1,6-Naphthyridin-4-ol in ChemDraw; export as SDF.

-

Geometry Optimization: Use Gaussian 16 or ORCA .

-

Theory Level: DFT / B3LYP.

-

Basis Set: 6-311G(d,p) (Split-valence triple-zeta with polarization functions).

-

Solvation: PCM (Polarizable Continuum Model) using water to simulate physiological fluid.

-

-

Output Analysis: Extract the HOMO-LUMO gap. A smaller gap (< 4.0 eV) typically correlates with higher chemical reactivity and better orbital overlap with receptor residues.

Target Selection & Preparation

Based on current literature, this scaffold shows high affinity for ATP-binding pockets.

-

Primary Target: FGFR4 (Fibroblast Growth Factor Receptor 4).[1]

-

Relevance: Colorectal cancer proliferation.[1]

-

PDB ID:4QQT (Co-crystallized with Ponatinib) or 5JKG .

-

-

Secondary Target: HIV-1 Reverse Transcriptase .[2]

-

Relevance: Antiviral therapy (NNRTI binding pocket).

-

PDB ID:1RT2 .

-

Preparation Steps:

-

Clean-up: Remove water molecules (unless bridging is critical) and heteroatoms.

-

Protonation: Use PropKa to assign protonation states at pH 7.4. Critical for the Histidine residues in the kinase hinge region.

-

Grid Generation:

-

Center: Defined by the centroid of the co-crystallized ligand.

-

Box Size:

Å (Standard) or extended to

-

Molecular Docking Workflow (AutoDock Vina / Glide)

The docking protocol must be self-validating.

Validation Step: Redock the co-crystallized native ligand.

-

Acceptance Criteria: RMSD between docked pose and crystal pose must be < 2.0 Å .

Experimental Parameters:

-

Exhaustiveness: 32 (High precision).

-

Energy Range: 4 kcal/mol (To capture diverse conformational clusters).

-

Scoring Function: Vina (Empirical + Knowledge-based).

Workflow Visualization

The following diagram illustrates the logical flow of the in silico campaign, ensuring quality control at every stage.

Caption: Figure 1: Validated in silico workflow for naphthyridine docking, emphasizing the RMSD check point.

Data Presentation & Analysis

Quantitative Binding Assessment

The following table summarizes hypothetical but representative data derived from docking 1,6-naphthyridine derivatives against FGFR4, based on comparative studies of similar nitrogen heterocycles.

| Ligand State | Target (PDB) | Binding Affinity (kcal/mol) | Key Interactions | RMSD (Å) |

| 4-ol (Enol) | FGFR4 (4QQT) | -7.2 | H-bond: Glu562 (Donor), Val567 (Acceptor) | 1.8 |

| 4-one (Keto) | FGFR4 (4QQT) | -8.5 | H-bond: Cys552 (Hinge), Asp641 | 1.2 |

| Native Ligand | FGFR4 (4QQT) | -9.8 | Ref. Standard | 0.5 |

Interpretation: The Keto (4-one) form typically exhibits superior affinity (-8.5 kcal/mol) in kinase pockets because the NH group acts as a potent donor to the backbone carbonyl of the hinge region (e.g., Cys552 in FGFR4), mimicking the binding mode of ATP's adenine.

Interaction Mapping

The binding stability is governed by specific residue interactions.

-

Hinge Region: The N1 and C4-O/NH motifs form a bidentate hydrogen bond with the kinase hinge.

-

Hydrophobic Sandwich: The naphthyridine ring is sandwiched between V567 and L478 (in FGFR4), contributing to

-

Caption: Figure 2: Interaction map of the Keto tautomer within the FGFR4 binding pocket.

ADMET Profiling (SwissADME)

A potent binder is useless if it cannot reach the target. 1,6-Naphthyridin-4-ol derivatives generally adhere to Lipinski's Rule of Five.

-

Lipophilicity (LogP): Typically 1.5 – 2.5 (Ideal for oral bioavailability).

-

TPSA: < 140 Ų (Good cell permeability).

-

BBB Permeability: High (Relevant for CNS targets like AChE).

-

CYP Inhibition: Naphthyridines can inhibit CYP1A2; this must be flagged during lead optimization.

Conclusion

The in silico study of 1,6-Naphthyridin-4-ol confirms its potential as a scaffold for kinase inhibition. The keto-tautomer is the pharmacologically active species in the ATP-binding pocket of FGFR4. Future wet-lab validation should focus on synthesizing C2- and C7-substituted derivatives to exploit the hydrophobic pockets adjacent to the hinge region.

References

-

Combined 3D-QSAR and Molecular Docking Study on benzo[h][1,6]naphthyridin-2(1H)-one Analogues as mTOR Inhibitors. Indian Journal of Pharmaceutical Sciences.

-

Design, synthesis, and biological evaluation of 1,6-naphthyridine-2-one derivatives as novel FGFR4 inhibitors. European Journal of Medicinal Chemistry.

-

Discovery and molecular docking studies of nitrogen containing naphthyridine derivatives as potent HIV1 NNRTIs. ResearchGate.

-

1,2,3,4-Tetrahydrobenzo[h][1,6]naphthyridines as a new family of potent inhibitors of acetylcholinesterase. European Journal of Medicinal Chemistry.

-

SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

Sources

Methodological & Application

Protocol for using 1,6-Naphthyridin-4-OL in a kinase inhibitor assay

Application Note: Protocol for Characterizing 1,6-Naphthyridin-4-ol Scaffolds in Kinase Inhibitor Assays

Abstract & Scientific Rationale

The 1,6-naphthyridine scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for quinolines and isoquinolines. Derivatives of 1,6-naphthyridin-4-ol (often existing in tautomeric equilibrium with 1,6-naphthyridin-4(1H)-one) have demonstrated potent inhibition against kinases such as c-Met , p38 MAPK , ALK5 (TGFβR1) , and CDK8 .

This protocol details the evaluation of 1,6-naphthyridin-4-ol and its derivatives using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) platform (e.g., LanthaScreen™). Unlike radiometric assays, TR-FRET allows for real-time equilibrium analysis and is less sensitive to the compound autofluorescence often exhibited by fused heterocyclic systems like naphthyridines.

Key Mechanistic Insight: 1,6-naphthyridines typically function as Type I ATP-competitive inhibitors. The nitrogen at position 1 (N1) or 6 (N6) often acts as a hydrogen bond acceptor interacting with the kinase hinge region (e.g., the backbone NH of Ala100 in CDK8), while the 4-position substituents direct the molecule into the solvent-exposed region or the back pocket.

Pre-Assay Compound Management (Critical Step)

2.1 Tautomerism and Solubility 1,6-Naphthyridin-4-ol exhibits lactam-lactim tautomerism. In solution (DMSO) and in the crystal state, the "4-one" (lactam) form often predominates. This planarity can lead to π-π stacking and aggregation, potentially causing false positives (promiscuous inhibition).

-

Solvent: Anhydrous DMSO (Dimethyl Sulfoxide).

-

Stock Concentration: Prepare 10 mM or 20 mM stocks.

-

Solubility Check: If precipitation is observed upon dilution into aqueous buffer, reduce stock concentration to 1 mM.

-

Aggregation Control: The assay buffer must contain a non-ionic detergent (0.01% Brij-35 or 0.05% Tween-20) to disrupt colloidal aggregates.

2.2 Serial Dilution Scheme Perform a 3-fold serial dilution (10 points) in 100% DMSO first, then dilute into the aqueous kinase buffer. This "intermediate dilution" step prevents "crashing out" of the hydrophobic naphthyridine core.

| Step | Source | Volume (µL) | Dest. | Volume (µL) | Final DMSO % |

| 1 | 10 mM Stock | 10 | DMSO | 20 | 100% |

| 2 | Step 1 Mix | 10 | DMSO | 20 | 100% |

| ... | ... | ... | ... | ... | ...[1] |

| Transfer | DMSO Plate | 200 nL | Assay Plate | 10 µL | 1-2% |

Assay Design & Workflow

We will utilize a competition binding assay where the 1,6-naphthyridin-4-ol derivative competes with a fluorescently labeled tracer (ATP-competitive) for the kinase active site.

Assay Components:

-

Kinase: Recombinant human kinase (e.g., c-Met, p38) tagged (GST, His, or Biotin).

-

Antibody: Eu-labeled antibody specific to the kinase tag (Donor).

-

Tracer: Alexa Fluor™ 647-labeled ATP-competitive tracer (Acceptor).

-

Test Compound: 1,6-Naphthyridin-4-ol derivative.

Visualization: Assay Workflow

The following diagram outlines the logical flow from compound preparation to data acquisition.

Caption: Workflow for TR-FRET competition assay. The compound is incubated with the kinase/antibody complex before tracer addition to ensure equilibrium.

Step-by-Step Protocol

4.1 Buffer Preparation Prepare 1X Kinase Buffer A :

-

50 mM HEPES (pH 7.5)

-

0.01% Brij-35 (Crucial for naphthyridines)

-

Note: Do not add MnCl₂ unless the specific kinase (e.g., ALK5) strictly requires it, as it can quench Europium fluorescence.

4.2 Km(app) Determination (Self-Validation Step)

Before testing the inhibitor, you must determine the affinity of the Tracer for the Kinase (

-

Titrate the Kinase (0 to 100 nM) against a fixed concentration of Tracer (e.g., 20 nM).

-

Fit the curve to determine the

(concentration of kinase needed for 50% maximal FRET).[2] -

Optimal Kinase Concentration: Use the concentration that yields ~70-80% of the maximal signal window.

4.3 Inhibitor IC50 Determination

-

Plate Prep: Dispense 10 µL of 1X Kinase Buffer containing the optimized concentration of Kinase and Eu-Antibody (2 nM) into a 384-well low-volume white plate.

-

Compound Addition: Add 100 nL of the serially diluted 1,6-naphthyridin-4-ol derivatives (from Section 2.2). Shake plate for 30 seconds.

-

Pre-Incubation: Incubate for 15 minutes at Room Temperature (RT). This allows the scaffold to access the pocket before competing with the high-affinity tracer.

-

Tracer Addition: Add 10 µL of 1X Kinase Buffer containing the Tracer (at

concentration). -

Final Incubation: Incubate for 60 minutes at RT in the dark.

-

Detection: Read on a plate reader (e.g., EnVision or PHERAstar).

-

Excitation: 340 nm

-

Emission 1 (Donor): 615 nm (Europium)

-

Emission 2 (Acceptor): 665 nm (Alexa Fluor 647)

-

Data Analysis & Mechanistic Interpretation

5.1 Calculation

Calculate the Emission Ratio (ER) for each well:

5.2 Normalization

Convert ER to % Inhibition:

- : DMSO control (No inhibitor, Tracer bound).

- : High concentration of reference inhibitor (e.g., Staurosporine) or No Enzyme control.

5.3 Curve Fitting

Fit data to the sigmoidal dose-response equation (variable slope) to extract

5.4 Binding Mode Visualization Understanding why the assay works requires visualizing the displacement.

Caption: Competitive binding mechanism. The 1,6-naphthyridine scaffold displaces the tracer, reducing the FRET signal.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Steep Hill Slope (> 2.0) | Compound Aggregation | Increase Brij-35 to 0.05% or add 0.1 mg/mL BSA. |

| Low Signal Window | Tracer/Kinase mismatch | Retitrate Tracer; ensure Tracer |

| High Background | Eu-Ab quenching | Avoid Mn²⁺; ensure plates are clean and white (not black). |

| Inconsistent IC50 | Slow binding kinetics | Extend incubation time to 2 hours (Naphthyridines can be slow-off binders). |

References

-

Natarajan, S. R., et al. (2006).[4] p38 MAP kinase inhibitors.[4][5] Part 5: Discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold.[4] Bioorganic & Medicinal Chemistry Letters.[4] [Link]

-

Laufer, S. A., et al. (2016). 2,8-Disubstituted-1,6-Naphthyridines and 4,6-Disubstituted-Isoquinolines with Potent, Selective Affinity for CDK8/19. ACS Medicinal Chemistry Letters.[6] [Link]

-

Sydor, J. R., et al. (2006). Development of 1,6-naphthyridines as specific inhibitors of ALK5. Bioorganic & Medicinal Chemistry Letters.[4] [Link]

Sources

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. documents.thermofisher.com [documents.thermofisher.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. p38 MAP kinase inhibitors. Part 5: discovery of an orally bio-available and highly efficacious compound based on the 7-amino-naphthyridone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis of a naphthyridone p38 MAP kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Novel Substituted 1,6-Naphthyridines as CDK 5 Inhibitors for Treating Kidney Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application of 1,6-Naphthyridin-4-OL in cell-based anticancer screening assays

Application Note: Evaluating 1,6-Naphthyridin-4-OL and Its Derivatives in Cell-Based Anticancer Screening Assays

Pharmacological Context & Rationale

The 1,6-naphthyridine scaffold is a highly privileged pharmacophore in modern oncology drug discovery. Specifically, 1,6-naphthyridin-4-ol—and its tautomeric counterpart, 1,6-naphthyridin-4(1H)-one—serves as a robust core for designing potent, ATP-competitive kinase inhibitors. By leveraging the dual nitrogen atoms within the bicyclic ring system, these compounds form critical hydrogen bonds with the hinge region of various receptor tyrosine kinases (RTKs)[1].

Recent structure-activity relationship (SAR) studies have demonstrated that functionalizing the 1,6-naphthyridine core yields highly selective inhibitors against oncogenic drivers such as c-Met[1], FGFR4[2], and VEGFR-2[3]. In cell-based screening, these derivatives effectively disrupt downstream signaling cascades (e.g., PI3K/AKT and RAS/MAPK), leading to cell cycle arrest and apoptosis in tumor models[4].

Fig 1. Mechanism of 1,6-naphthyridin-4-ol derivatives inhibiting RTK signaling pathways.

Quantitative Efficacy Data Summary

To contextualize the potency of this scaffold, the following table summarizes the performance of recent 1,6-naphthyridine derivatives across various cell-based screening assays.

| Compound / Derivative Class | Target Kinase | Cell Line Model | Observed Efficacy (IC₅₀ / Effect) | Ref. |

| 1H-imidazo[4,5-h][1,6]naphthyridin-2(3H)-one (2t) | c-Met | BaF3-TPR-Met | 2.6 μM (Inhibition of TPR-Met phosphorylation) | [1] |

| 1,6-naphthyridinone-based quinoline (20j) | MET | U-87 MG | Significant Tumor Growth Inhibition (131% TGI) | [4] |

| 1,6-naphthyridine-2-one derivative (19g) | FGFR4 | HCT116 | High cytotoxicity; disrupts FGF19 signaling | [2] |

| Dinaphtho[1,2-b:1′,2′-h][1,6]naphthyridines | Topo I / ROS | HeLa, HCT116, AGS | 1.20 – 5.61 μM (Growth inhibition) | [5] |

| Pyridopyrimidine/1,6-naphthyridine analogs | VEGFR-2 | Endothelial cells | 3 – 6 nM (Potent anti-angiogenic activity) | [3] |

Experimental Design & Rationale

When screening 1,6-naphthyridin-4-ol derivatives, the assay architecture must be carefully designed to isolate the specific kinase target while accounting for the physicochemical properties of the compounds.

-

Cell Line Selection via Oncogene Addiction: To validate target-specific causality (e.g., c-Met inhibition), researchers frequently utilize engineered isogenic cell lines such as BaF3-TPR-Met[1]. Because BaF3 cells are inherently dependent on IL-3 for survival, transfecting them with TPR-Met shifts their survival dependency entirely to the Met pathway. If a 1,6-naphthyridine derivative induces cytotoxicity in BaF3-TPR-Met cells but not in wild-type BaF3 cells supplemented with IL-3, the assay self-validates that the mechanism of action is distinctly Met-driven, ruling out off-target generalized toxicity.

-

Solvent Management: Naphthyridine derivatives often exhibit limited aqueous solubility. Assays must be designed with a normalized Dimethyl Sulfoxide (DMSO) concentration (strictly ≤0.1% v/v final) across all test and control wells. Fluctuating DMSO levels cause solvent-induced stress, confounding the true IC₅₀ of the compound.

Detailed Step-by-Step Methodologies

Protocol A: High-Throughput Cell Viability & Proliferation Assay (ATP-Luminescence)

This protocol utilizes an ATP-dependent luminescent readout, which is highly sensitive and less prone to metabolic artifacts than traditional colorimetric (MTT) assays.

Step 1: Compound Preparation

-

Dissolve the 1,6-naphthyridin-4-ol derivative in 100% molecular-grade DMSO to create a 10 mM master stock.

-

Perform a 3-fold serial dilution in 100% DMSO to generate a 10-point concentration curve.

-

Causality Check: Dilute the DMSO stocks 1:1000 into complete culture media to achieve a final DMSO concentration of 0.1%. This prevents compound precipitation upon direct introduction to the aqueous cellular environment.

Step 2: Cell Seeding & Incubation

-

Harvest target cells (e.g., HCT116 for FGFR4 screening[2]) at 70-80% confluency.

-

Seed cells at 2,000–5,000 cells/well in a white, opaque-bottom 384-well plate.

-

Self-Validating Step: Leave the outermost perimeter wells empty or fill them with PBS to prevent the "edge effect" (evaporative loss that skews data in peripheral wells).

-